molecular formula C9H12O2 B3021173 2-Ethoxybenzyl alcohol CAS No. 71672-75-8

2-Ethoxybenzyl alcohol

Cat. No.: B3021173
CAS No.: 71672-75-8
M. Wt: 152.19 g/mol
InChI Key: ICJVQAHPHKYCNU-UHFFFAOYSA-N
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Description

2-Ethoxybenzyl alcohol, also known as 2-ethoxyphenyl methanol, is an organic compound with the molecular formula C9H12O2. It is a clear, colorless to pale pink liquid with a molecular weight of 152.19 g/mol. This compound is used in various chemical reactions and has applications in pharmaceuticals and other industries .

Mechanism of Action

Target of Action

2-Ethoxybenzyl alcohol, similar to other alcohols, primarily targets the central nervous system (CNS). It interacts with various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . These neurotransmitters play crucial roles in regulating mood, anxiety, and overall brain function.

Mode of Action

The compound’s interaction with its targets leads to a variety of changes. As an alcohol, it acts as a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist . Its actions on dopaminergic and opioid peptidergic systems are implicated in the reinforcing effect of alcohol .

Biochemical Pathways

This compound is metabolized primarily in the liver through two different oxidative pathways . The most significant pathway involves alcohol dehydrogenase (ADH), which oxidizes the alcohol to acetaldehyde . Acetaldehyde is then converted into acetate in the mitochondria by acetaldehyde dehydrogenase (ALDH) . The second major pathway involves the microsomal ethanol oxidizing system (MEOS), which involves the cytochrome P450 enzyme CYP2E1 .

Pharmacokinetics

The pharmacokinetics of this compound would be similar to that of ethanol. Ethanol is rapidly absorbed from the gastrointestinal tract, and the maximum blood-alcohol concentration (BAC) is usually reached between 10 and 60 minutes post-dosing . Elimination of ethanol from the body occurs primarily through metabolism (92-98% of dose) by hepatic alcohol dehydrogenase (ADH) and a microsomal enzyme, denoted CYP2E1 .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its metabolite, acetaldehyde. Acetaldehyde builds up in cells, where it damages DNA in a way that could cause cancer . Chronic exposure to alcohol can cause persistent structural and functional changes in the brain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as medications or other drugs, can affect the metabolism and action of alcohol. Chronic alcohol use can lead to changes in liver function, which can alter the metabolism and effects of alcohol . Additionally, individual genetic differences can influence how a person metabolizes alcohol and responds to its effects .

Biochemical Analysis

Biochemical Properties

2-Ethoxybenzyl alcohol plays a significant role in biochemical reactions, particularly in the acetylation process. It undergoes acetylation with acetic anhydride over zeolite to yield O-acetylated products . This reaction is catalyzed by enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to the hydroxyl group of this compound. The interaction between this compound and acetyltransferases is crucial for the formation of acetylated derivatives, which are important intermediates in various biochemical pathways.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the acetylation of this compound can lead to changes in the activity of certain proteins and enzymes, thereby modulating cellular functions. Additionally, this compound may interact with cellular receptors and transporters, influencing cell signaling pathways and gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, such as enzymes and receptors. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, the acetylation of this compound by acetyltransferases results in the formation of acetylated derivatives, which can further interact with other biomolecules. These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions. Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in cellular metabolism and gene expression. Studies have shown that there are threshold effects, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its acetylation by acetyltransferases. The compound can also undergo oxidation and reduction reactions, leading to the formation of different metabolites. These metabolic pathways are facilitated by enzymes such as cytochrome P450s and dehydrogenases, which play a crucial role in the biotransformation of this compound. The interactions between this compound and these enzymes can affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues or cellular compartments, depending on its interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, based on its interactions with targeting signals. Additionally, post-translational modifications, such as acetylation, can affect the activity and function of this compound within these compartments. The localization of this compound within specific organelles can have significant implications for its biochemical activity and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2-ethoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 2-ethoxybenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is conducted at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-ethoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

    Reduction: The compound can be reduced to 2-ethoxybenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in THF or ether at low temperatures.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: 2-Ethoxybenzaldehyde.

    Reduction: 2-Ethoxybenzylamine.

    Substitution: Depending on the nucleophile, products like 2-ethoxybenzyl chloride or 2-ethoxybenzyl ether can be formed.

Scientific Research Applications

2-Ethoxybenzyl alcohol has several applications in scientific research:

Comparison with Similar Compounds

2-Ethoxybenzyl alcohol can be compared with other similar compounds, such as:

    Benzyl alcohol: Similar in structure but lacks the ethoxy group. It is used as a solvent and in the synthesis of esters.

    2-Methoxybenzyl alcohol: Similar structure with a methoxy group instead of an ethoxy group. It is used in the synthesis of pharmaceuticals and fragrances.

    2-Propoxybenzyl alcohol: Similar structure with a propoxy group. It is used in organic synthesis and as an intermediate in the production of various chemicals.

Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical properties, such as increased solubility in organic solvents and specific reactivity patterns in chemical reactions. This makes it a valuable compound in various applications .

Properties

IUPAC Name

(2-ethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJVQAHPHKYCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221903
Record name Benzenemethanol, 2-ethoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71672-75-8, 71648-21-0
Record name 2-Ethoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71672-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxybenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071648210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl alcohol, o-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071672758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 2-ethoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-ethoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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